molecular formula C12H10F6O2 B2811031 Ethyl 2-(2,4-bis(trifluoromethyl)phenyl)acetate CAS No. 1260807-93-9

Ethyl 2-(2,4-bis(trifluoromethyl)phenyl)acetate

Cat. No.: B2811031
CAS No.: 1260807-93-9
M. Wt: 300.2
InChI Key: HLBAPVRZTPSYLL-UHFFFAOYSA-N
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Description

Ethyl 2-(2,4-bis(trifluoromethyl)phenyl)acetate is an organic compound characterized by the presence of two trifluoromethyl groups attached to a phenyl ring, which is further connected to an ethyl acetate moiety. This compound is notable for its unique chemical properties, particularly due to the trifluoromethyl groups, which impart significant electron-withdrawing effects, enhancing the compound’s stability and reactivity in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2,4-bis(trifluoromethyl)phenyl)acetate typically involves the esterification of 2-(2,4-bis(trifluoromethyl)phenyl)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,4-bis(trifluoromethyl)phenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl groups.

Major Products Formed

The major products formed from these reactions include:

    Oxidation: 2-(2,4-bis(trifluoromethyl)phenyl)acetic acid or corresponding ketones.

    Reduction: Ethyl 2-(2,4-bis(trifluoromethyl)phenyl)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(2,4-bis(trifluoromethyl)phenyl)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of drug candidates.

    Industry: It is used in the production of specialty chemicals and materials with unique properties due to the presence of trifluoromethyl groups.

Mechanism of Action

The mechanism by which Ethyl 2-(2,4-bis(trifluoromethyl)phenyl)acetate exerts its effects is primarily through its interaction with various molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. The electron-withdrawing nature of the trifluoromethyl groups also stabilizes reactive intermediates, facilitating various biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(trifluoromethyl)phenylacetate: Similar structure but with only one trifluoromethyl group.

    Methyl 2-(2,4-bis(trifluoromethyl)phenyl)acetate: Similar structure but with a methyl ester instead of an ethyl ester.

    2,4-Bis(trifluoromethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of an ester.

Uniqueness

This compound is unique due to the presence of two trifluoromethyl groups, which significantly enhance its chemical stability and reactivity compared to similar compounds with fewer trifluoromethyl groups. This makes it a valuable compound in various chemical and biological applications.

Properties

IUPAC Name

ethyl 2-[2,4-bis(trifluoromethyl)phenyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F6O2/c1-2-20-10(19)5-7-3-4-8(11(13,14)15)6-9(7)12(16,17)18/h3-4,6H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLBAPVRZTPSYLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=C(C=C1)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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